molecular formula C7H16ClNO B1374270 cis-4-(Aminomethyl)cyclohexanol hydrochloride CAS No. 1021919-08-3

cis-4-(Aminomethyl)cyclohexanol hydrochloride

Cat. No.: B1374270
CAS No.: 1021919-08-3
M. Wt: 165.66 g/mol
InChI Key: DWWWGZSFABKRSP-UHFFFAOYSA-N
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Description

cis-4-(Aminomethyl)cyclohexanol hydrochloride ( 1236132-25-4) is a cyclohexanol derivative characterized by a hydroxyl group and an aminomethyl group in the cis-4 position of the ring, which adopts a stable chair conformation influencing its physical properties and reactivity . With a molecular formula of C₇H₁₆ClNO and a molecular weight of 165.66 g/mol, this compound serves as a versatile building block and impurity reference standard in medicinal chemistry . Its primary research application is as a critical synthetic intermediate in the development of mucolytic agents, most notably in the synthesis of ambroxol hydrochloride and its related compounds . The structural features, particularly the amine functionality, allow the molecule to participate in hydrogen bonding and electrostatic interactions with biological targets, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions . Furthermore, research indicates its potential as a precursor in developing antihypertensive drugs, as it may modulate enzyme activities related to blood pressure regulation . The compound is also investigated for its utility in polymer production and other industrial chemical syntheses . This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use. Handle with appropriate precautions, as it may be moisture-sensitive and can cause skin and respiratory irritation .

Properties

IUPAC Name

4-(aminomethyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7,9H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWWGZSFABKRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride typically involves the reduction of a precursor compound, such as cis-4-(Nitromethyl)cyclohexanol. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-4-(Aminomethyl)cyclohexanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of antihypertensive agents and other therapeutic compounds.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of cis-4-(Aminomethyl)cyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. The compound can also interact with cell membranes, affecting signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers: cis vs. trans-4-(Aminomethyl)cyclohexanol Hydrochloride

The trans isomer of the target compound (CAS: 1021919-08-3) shares the same molecular formula but differs in spatial arrangement. Stereochemistry significantly impacts physical and chemical properties:

Property cis-4-(Aminomethyl)cyclohexanol HCl trans-4-(Aminomethyl)cyclohexanol HCl
Molecular Formula C$7$H${14}$ClNO C$7$H${14}$ClNO
Molecular Weight 163.65 g/mol 163.65 g/mol
Melting Point Not reported Not reported
Stereochemical Stability Higher steric hindrance Lower steric hindrance

The cis isomer’s steric strain may reduce solubility in polar solvents compared to the trans form, as observed in related cyclohexanol derivatives (e.g., cis-2-aminocyclohexanol HCl has a higher mp than its trans counterpart) . Both isomers serve as intermediates in enantioselective syntheses, but the cis form is more prevalent in pharmaceutical impurity profiles (e.g., ambroxol-related compounds) .

Functional Group Variants: cis-4-(Aminomethyl)cyclohexanecarboxylic Acid Hydrochloride

Replacing the hydroxyl group with a carboxylic acid yields cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride (CAS: 3667-38-7), altering solubility and reactivity:

Property cis-4-(Aminomethyl)cyclohexanol HCl cis-4-(Aminomethyl)cyclohexanecarboxylic Acid HCl
Molecular Formula C$7$H${14}$ClNO C$8$H${16}$ClNO$_2$
Molecular Weight 163.65 g/mol 193.67 g/mol
Functional Groups -OH, -CH$2$NH$3^+$Cl$^-$ -COOH, -CH$2$NH$3^+$Cl$^-$
Applications Pharmaceutical intermediate Tranexamic acid impurity, chiral building block

The carboxylic acid derivative exhibits higher polarity and is used in peptide-mimetic drug design. Its synthesis often involves catalytic hydrogenation or enzymatic methods, similar to the target compound’s pathways .

Complex Derivatives: Ambroxol Hydrochloride and Related Impurities

Ambroxol Hydrochloride (CAS: 23828-92-4) is a mucolytic agent structurally related to the target compound but includes a 3,5-dibrominated benzylamino group:

Property cis-4-(Aminomethyl)cyclohexanol HCl Ambroxol HCl
Molecular Formula C$7$H${14}$ClNO C${13}$H${18}$Br$2$ClN$2$O
Molecular Weight 163.65 g/mol 444.56 g/mol
Key Features Simple cyclohexanol backbone Dibromobenzylamino substituent
Applications Synthetic intermediate Mucolytic drug, cough suppressant

The target compound’s derivative, cis-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol Hydrochloride (CAS: n/a), is a recognized impurity in ambroxol synthesis, highlighting its role in quality control .

Positional Isomers: 2-Aminocyclohexanol Hydrochlorides

Positional isomers like cis-2-aminocyclohexanol hydrochloride (CAS: 6936-47-6) demonstrate how substituent placement affects properties:

Property cis-4-(Aminomethyl)cyclohexanol HCl cis-2-Aminocyclohexanol HCl
Molecular Formula C$7$H${14}$ClNO C$6$H${14}$ClNO
Molecular Weight 163.65 g/mol 151.63 g/mol
Melting Point Not reported 186–190°C
Stereochemical Impact Axial -OH, equatorial -CH$2$NH$2$ Axial -OH, axial -NH$_2$

The 2-position isomer’s higher melting point suggests stronger crystal lattice interactions, likely due to axial functional group alignment .

Biological Activity

Cis-4-(Aminomethyl)cyclohexanol hydrochloride is a chemical compound with significant biological activity, particularly in the context of medicinal chemistry. This compound features a cyclohexane ring with an aminomethyl group at the fourth carbon, and its hydrochloride form enhances its solubility and bioavailability. Research indicates that it may play a role in cardiovascular health, potentially serving as an antihypertensive agent due to its interactions with specific molecular targets in biological systems.

Chemical Structure and Properties

  • Molecular Formula : C7H16ClNO
  • IUPAC Name : (1S,4S)-4-(aminomethyl)cyclohexanol hydrochloride
  • CAS Number : 1021919-08-3

The compound's structure allows for various interactions at the molecular level, which are crucial for its biological activity.

This compound exerts its effects primarily through:

  • Receptor Interaction : The compound binds to specific receptors, modulating their activity and influencing physiological responses.
  • Enzyme Modulation : It interacts with enzymes involved in cardiovascular function, potentially altering their catalytic activity and affecting blood pressure regulation.

The amine functionality of the compound facilitates hydrogen bonding and electrostatic interactions, enhancing its biological efficacy.

Biological Activity

Research has shown that this compound has potential therapeutic applications:

Antihypertensive Effects

Studies indicate that this compound can influence blood pressure regulation by modulating enzyme activities related to the renin-angiotensin system. Its ability to interact with cardiovascular receptors suggests a role in managing hypertension.

Enzyme Interactions

The compound is utilized in research to study enzyme mechanisms and protein-ligand interactions. It has been shown to affect signal transduction pathways, which are critical for various physiological processes.

Comparative Analysis with Similar Compounds

This compound can be compared to other structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Cis-4-Hydroxycyclohexylamine hydrochloride Hydroxy group instead of aminomethylLacks the aminomethyl group affecting reactivity
Trans-4-Aminocyclohexanol hydrochloride Trans configurationDifferent stereochemistry leading to distinct properties
Cis-4-Aminocyclohexanol Similar structure but lacks the chloride salt formUsed primarily as an intermediate without specific biological activity

This compound stands out due to its unique stereochemistry and functional groups, which contribute to distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cardiovascular Research : A study demonstrated that this compound could lower blood pressure in hypertensive models by inhibiting specific enzymes involved in vasoconstriction.
  • Enzyme Mechanism Studies : Research involving protein-ligand interactions highlighted how this compound could enhance or inhibit enzyme activities, providing insights into its pharmacological potential .
  • Synthetic Applications : The compound is also used as an intermediate in synthesizing other biologically active molecules, showcasing its versatility in medicinal chemistry .

Q & A

Basic: What are the recommended synthetic routes for cis-4-(Aminomethyl)cyclohexanol hydrochloride, and how can side products be minimized?

Methodological Answer:
The synthesis often involves cyclohexanol derivatives and amine-functionalization steps. For example, tosylate intermediates (e.g., trans-4-hydroxycyclohexyl tosylate) can react with sodium thiophenolate to yield cis-configurations, as demonstrated in Eliel’s method for analogous compounds . To minimize impurities like trans-isomers or dibrominated byproducts (common in brominated analogs), reaction conditions (temperature, solvent polarity) must be tightly controlled. Evidence from Ambroxol Hydrochloride impurity studies suggests using HPLC with chiral columns (e.g., Chiralpak® AD-H) to monitor stereochemical purity and isolate the cis-isomer .

Basic: How should researchers validate the structural identity and purity of this compound?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm stereochemistry via coupling constants (e.g., axial vs. equatorial proton splitting in cyclohexanol rings) .
  • HPLC-MS : Use a C18 column (e.g., Agilent Zorbax SB-C18) with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to detect impurities like trans-isomers or residual brominated precursors .
  • Melting Point : Compare observed values (e.g., 186–190°C for cis-2-aminocyclohexanol hydrochloride) against literature data to assess crystallinity and purity .

Advanced: How does the cis-configuration of 4-(Aminomethyl)cyclohexanol hydrochloride influence its biological interactions compared to trans-isomers?

Methodological Answer:
The cis-configuration imposes spatial constraints on the aminomethyl group, affecting receptor binding. For example, in norepinephrine reuptake inhibitors, cis-isomers exhibit higher affinity due to optimal alignment with hydrophobic pockets in transporters . To study this, conduct molecular docking simulations (e.g., AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., 4XP4 for serotonin transporters) and compare binding energies between cis/trans configurations. Validate with in vitro assays (e.g., radioligand displacement in transfected HEK293 cells) .

Advanced: What analytical challenges arise when differentiating this compound from structurally similar impurities?

Methodological Answer:
Key challenges include:

  • Co-elution in Chromatography : Resolve using chiral stationary phases (e.g., Cyclobond® I 2000) with isocratic elution (heptane:ethanol:diethylamine, 80:20:0.1) to separate cis/trans isomers .
  • Spectroscopic Overlap : Employ 2D NMR (e.g., NOESY) to distinguish spatial proximity of protons in the cyclohexanol ring and aminomethyl group .
  • Mass Spectral Similarities : Use high-resolution MS (HRMS, Q-TOF) to detect subtle mass differences (e.g., isotopic patterns from brominated impurities in related compounds) .

Basic: What storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer:
Store at 2–8°C under nitrogen to prevent oxidation and hygroscopic degradation. For long-term stability, lyophilize the compound and store in amber vials with desiccants (e.g., silica gel). Monitor decomposition via accelerated stability studies (40°C/75% RH for 6 months) and track purity loss using HPLC .

Advanced: How can researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:
Discrepancies often stem from residual solvents or polymorphic forms. To resolve:

  • Perform DSC (Differential Scanning Calorimetry) to identify polymorph transitions (e.g., endothermic peaks at 186°C vs. 172°C for cis vs. trans isomers) .
  • Re-crystallize using solvent systems like ethanol/water (9:1) to obtain a single crystalline phase.
  • Cross-validate with FTIR (e.g., sharp O-H stretch at 3600 cm⁻¹ for pure cis-isomers) .

Basic: What are the critical parameters for scaling up the synthesis of this compound without compromising yield?

Methodological Answer:

  • Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of aminomethylating agent to cyclohexanol precursor to avoid incomplete substitution.
  • Temperature Control : Use jacketed reactors with precise cooling (e.g., −10°C for bromination steps) to suppress side reactions .
  • Workup Protocol : Employ liquid-liquid extraction (ethyl acetate/1M HCl) to remove unreacted amines, followed by column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) for final purification .

Advanced: What in vitro models are suitable for studying the pharmacological activity of this compound?

Methodological Answer:

  • Receptor Binding Assays : Use transfected CHO cells expressing human σ-1 or NMDA receptors. Measure IC₅₀ via competitive binding with radiolabeled ligands (e.g., [³H]DTG for σ-1) .
  • Functional Assays : Monitor intracellular calcium flux (Fluo-4 AM dye) in neuronal cell lines (e.g., SH-SY5Y) to assess modulation of ion channels .

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